molecular formula C8H9N3O2S B15328447 methyl N-[(pyridin-2-ylsulfanyl)methanimidoyl]carbamate

methyl N-[(pyridin-2-ylsulfanyl)methanimidoyl]carbamate

Cat. No.: B15328447
M. Wt: 211.24 g/mol
InChI Key: JTJGXYYEVABNSV-UHFFFAOYSA-N
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Description

Methyl N-[(pyridin-2-ylsulfanyl)methanimidoyl]carbamate is a chemical compound with the molecular formula C8H9N3O2S and a molecular weight of 211.24 g/mol . This compound is characterized by the presence of a pyridine ring, a sulfanyl group, and a methanimidoyl carbamate moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[(pyridin-2-ylsulfanyl)methanimidoyl]carbamate typically involves the reaction of 2-aminopyridine with a suitable thiol and a carbamate precursor. One common method involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction conditions are mild and metal-free, often involving the use of toluene as a solvent and iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[(pyridin-2-ylsulfanyl)methanimidoyl]carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted pyridine derivatives .

Mechanism of Action

The mechanism of action of methyl N-[(pyridin-2-ylsulfanyl)methanimidoyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl N-[(pyridin-2-ylsulfanyl)methanimidoyl]carbamate include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of a pyridine ring, a sulfanyl group, and a methanimidoyl carbamate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C8H9N3O2S

Molecular Weight

211.24 g/mol

IUPAC Name

methyl N-(C-pyridin-2-ylsulfanylcarbonimidoyl)carbamate

InChI

InChI=1S/C8H9N3O2S/c1-13-8(12)11-7(9)14-6-4-2-3-5-10-6/h2-5H,1H3,(H2,9,11,12)

InChI Key

JTJGXYYEVABNSV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC(=N)SC1=CC=CC=N1

Origin of Product

United States

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